molecular formula C13H9ClN2S B2797393 N-(3-chlorophenyl)-1,3-benzothiazol-2-amine CAS No. 216984-82-6

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine

Cat. No. B2797393
CAS RN: 216984-82-6
M. Wt: 260.74
InChI Key: MWVTUILXPUCSFF-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-1,3-benzothiazol-2-amine” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

While specific synthesis methods for “N-(3-chlorophenyl)-1,3-benzothiazol-2-amine” are not available, benzothiazoles are generally synthesized through the condensation of 2-aminobenzenethiols with carboxylic acids .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-1,3-benzothiazol-2-amine” would likely consist of a benzothiazole ring attached to a chlorophenyl group via an amine linkage .


Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine, as part of the benzothiazole derivatives, has been highlighted for its extensive pharmaceutical applications. Benzothiazoles are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are under development as potential antitumor agents, showcasing the structural simplicity and synthetic accessibility of these compounds, which facilitates the creation of chemical libraries potentially leading to new therapeutic agents (Kamal et al., 2015). Furthermore, advancements in benzothiazole chemistry have been propelled by their incorporation into molecules with anticancer, antibacterial, and antioxidant activities, underpinning the role of benzothiazole scaffolds in future drug design and development (Ahmed et al., 2012).

Coordination Chemistry

In coordination chemistry, benzothiazoles, including N-(3-chlorophenyl)-1,3-benzothiazol-2-amine, serve as versatile ligands that form complex compounds with a variety of metals. These complexes have been studied for their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. The review of these compounds up to 2008 has led to the identification of several areas of potential interest for future investigation, including the exploration of unknown analogues (Boča et al., 2011).

Green Chemistry and Materials Science

Recent trends in the synthesis and transformation of benzothiazole derivatives emphasize the adoption of green chemistry principles, showcasing the shift towards more sustainable and environmentally friendly chemical processes. The development of one-pot, atom economy procedures for creating biologically active and industrially demanded compounds, including benzothiazoles, highlights the ongoing efforts to reduce the environmental impact of chemical synthesis. This approach not only contributes to the development of new drugs and materials but also encourages the exploration of new synthetic pathways and reactivity patterns (Zhilitskaya et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVTUILXPUCSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine

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